molecular formula C12H10ClN B065119 3-(Chloromethyl)-5-phenylpyridine CAS No. 177976-31-7

3-(Chloromethyl)-5-phenylpyridine

Cat. No. B065119
M. Wt: 203.67 g/mol
InChI Key: FHEGFPVBHPQEAV-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-phenylpyridine” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3) by replacing one hydrogen atom with a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-5-phenylpyridine” are not available, a general method for introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction . Another synthetic method involves the use of 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate .


Chemical Reactions Analysis

The chemical reactions involving “3-(Chloromethyl)-5-phenylpyridine” would depend on the specific conditions and reactants. Chloromethyl groups in general can participate in a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-phenylpyridine” would depend on its specific structure. Physical properties could include color, density, hardness, and melting and boiling points . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .

Scientific Research Applications

  • Thiol-Reactive Luminescent Agent for Fluorescence Microscopy :

    • A study by Amoroso et al. (2008) discusses the use of a compound related to 3-(Chloromethyl)-5-phenylpyridine as a thiol-reactive luminescent agent. This agent, with its long luminescence lifetime and large Stokes shift, is shown to accumulate in mitochondria, making it useful for biological imaging (Amoroso et al., 2008).
  • Synthesis and Photophysical Properties of Cyclometalated Complexes :

    • Neve et al. (1999) explored the synthesis, structure, and photophysical properties of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. The study's insights are relevant for the development of luminescent materials and for understanding the redox behavior of these complexes (Neve et al., 1999).
  • Photophysical Effects in Ortho-Metalated Complexes :

    • Research by Sprouse et al. (1984) investigates the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Their findings help in understanding the electronic properties and light-emitting characteristics of these complexes (Sprouse et al., 1984).
  • Chemical and Biological Studies of Gold(III) Complexes :

    • A study by Fan et al. (2003) describes the synthesis and characterization of new gold(III) complexes with 2-phenylpyridine derivatives. These complexes were tested for cytotoxic properties, highlighting their potential in medicinal chemistry (Fan et al., 2003).
  • Photochemical Energy Conversion and Optoelectronics :

    • Mills et al. (2018) provide an overview of the design of cationic, cyclometalated Ir(III) complexes, highlighting their use in photochemical energy conversion, optoelectronics, and biological labeling. This research underscores the importance of these complexes in various technological applications (Mills et al., 2018).

Safety And Hazards

While specific safety data for “3-(Chloromethyl)-5-phenylpyridine” is not available, compounds with a chloromethyl group can be hazardous. They may be combustible, flammable, and their vapors may form explosive mixtures with air . They may also cause severe skin burns and eye damage .

properties

IUPAC Name

3-(chloromethyl)-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEGFPVBHPQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454653
Record name 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-phenylpyridine

CAS RN

177976-31-7
Record name 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-phenyl-3-pyridylmethanol (4.50 g) and thionyl chloride (5 ml) was stirred at room temperature for 1 hour. After the reaction mixture was concentrated, saturated aqueous sodium bicarbonate solution was added to the mixture, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The residue was subjected to silica gel column chromatography to obtain 3-chloromethyl-5-phenylpyridine (4.28 g, yield 86%) as colorless crystals from the fraction eluted with tetrahydrofuran. This was recrystallized from ethyl acetate-hexane. Melting point: 75–76° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Gangadasu, BC Raju, VJ Rao - Journal of Heterocyclic …, 2009 - researchgate.net
Neonicotinoids [1] are used worldwide for controlling insects because of their low mammalian toxicity, potency, and broad insecticidal and systemic properties. Imidacloprid (Fig. 1) is a …
Number of citations: 13 www.researchgate.net

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